molecular formula C16H20N2O3S2 B14931625 1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B14931625
M. Wt: 352.5 g/mol
InChI Key: DUZLCIBEGLETNB-UHFFFAOYSA-N
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Description

1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group, a sulfonyl group, and a thienylmethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienylmethyl group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    1-[(2-Methoxyphenyl)sulfonyl]-4-(3-thienyl)piperidine: Another structurally related compound with potential differences in reactivity and applications. The uniqueness of 1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of 1-[(3-METHOXYPHENYL)SULFONYL]-4-(2-THIENYLMETHYL)PIPERAZINE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C16H20N2O3S2/c1-21-14-4-2-6-16(12-14)23(19,20)18-9-7-17(8-10-18)13-15-5-3-11-22-15/h2-6,11-12H,7-10,13H2,1H3

InChI Key

DUZLCIBEGLETNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3

Origin of Product

United States

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